REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[Sn](Cl)Cl>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[NH2:9]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCOCC1
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Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
ice water
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Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
|
Aqueous Na2CO3 (2M, 20 mL) was added
|
Type
|
EXTRACTION
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Details
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the reaction mixture was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by passage through a SCX-2 cartridge
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Type
|
WASH
|
Details
|
eluting with 100% MeOH—1M NH3 in MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 418 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |